molecular formula C13H16NO4S- B12359873 Thieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester

Thieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester

Cat. No.: B12359873
M. Wt: 282.34 g/mol
InChI Key: ITKGRAREGLOJCD-UHFFFAOYSA-M
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Description

Thieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester (CAS: 165947-48-8) is a heterocyclic compound featuring a fused thiophene-pyridine core with partial saturation (6,7-dihydro) and esterified carboxyl groups. The 5-position is substituted with a tert-butyl ester, while the 3-carboxylic acid remains free or variably modified in analogs. This compound is a key intermediate in pharmaceutical synthesis, particularly for antiplatelet agents like Clopidogrel derivatives . Its molecular formula is C₁₄H₁₉NO₄S, with a molecular weight of 297.37 g/mol .

Properties

Molecular Formula

C13H16NO4S-

Molecular Weight

282.34 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate

InChI

InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-5-4-10-8(6-14)9(7-19-10)11(15)16/h7H,4-6H2,1-3H3,(H,15,16)/p-1

InChI Key

ITKGRAREGLOJCD-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CS2)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclization of Sulfonamide Derivatives

The foundational approach involves acid-catalyzed cyclization of N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide precursors. This method, detailed in US Patent 3969358A , proceeds via:

Synthesis of Sulfonamide Intermediate

  • Starting materials : 3-Bromomethyl-thiophene or 2-chloromethyl-thiophene reacts with N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide (R = lower alkyl or alkylene).
  • Conditions : Reflux in ethanol with anhydrous K₂CO₃ (12–24 hours).
  • Yield : 17–95% after recrystallization (isopropyl ether/isopropanol).

Acid-Mediated Cyclization

  • Reagents : Hydrochloric acid (12N) or sulfuric acid in ethanol.
  • Temperature : 50°C to reflux (4–8 hours).
  • Workup : Alkaline extraction (NaOH/CH₂Cl₂), distillation under reduced pressure.
  • Outcome : Thieno[3,2-c]pyridine core formation with 76% yield.
Table 1: Key Reaction Parameters for Cyclization
Parameter Value/Range
Acid Catalyst HCl, H₂SO₄
Solvent Ethanol, Dioxane
Temperature 50°C – Reflux
Yield 17–95%

The introduction of the 5-(1,1-dimethylethyl) ester group is achieved through sequential esterification and Boc protection , as outlined by VulcanChem:

Diethyl Ester Formation

  • Substrate : Thieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid.
  • Reagent : tert-Butyl alcohol with DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Conditions : Room temperature, 12–24 hours in anhydrous DMF.
  • Yield : 60–85%.

Selective Boc Protection

  • Reagent : Di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP (4-dimethylaminopyridine).
  • Temperature : 0°C to room temperature.
  • Outcome : Selective protection of the 5-position carboxylate.
Table 2: Esterification and Protection Conditions
Step Reagents/Conditions Yield
Diethyl Ester Formation DCC, tert-butanol, DMF 60–85%
Boc Protection Boc₂O, DMAP, THF 70–90%

Multi-Component Cyclocondensation

A rapid synthesis leveraging Schiff base intermediates is reported in Thieme Connect:

Schiff Base Formation

  • Reactants : 2-Thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal.
  • Catalyst : HCl or BF₃·Et₂O.
  • Conditions : Reflux in benzene (6 hours).
  • Intermediate : N-(2,2-dimethoxyethyl)-2-thienylmethanimine.

Cyclization and Esterification

  • Reagents : Cyclic dioxy (e.g., 1,3-dioxolane) or dithio compounds.
  • Catalyst : Pd/C or NiCl₂.
  • Temperature : 120–150°C (microwave-assisted).
  • Yield : 82–89% for thieno[3,2-c]pyridine core.

Microwave-Assisted Synthesis

Modern protocols utilize microwave irradiation to accelerate reaction kinetics (PMC6270028):

One-Pot Cyclization-Esterification

  • Substrate : 3-Amino-5-(3-methoxyphenyl)thiophene-2-carboxamide.
  • Reagents : tert-Butyl chloroformate, K₂CO₃.
  • Conditions : 150°C, 30 minutes (microwave).
  • Yield : 92% with >95% purity.
Table 3: Microwave vs Conventional Heating
Parameter Microwave Conventional
Time 30 minutes 12–24 hours
Yield 92% 70–85%
Purity >95% 80–90%

Comparative Analysis of Methods

Efficiency and Scalability

  • Cyclization (Method 1) : High yields (95%) but requires corrosive acids and prolonged reflux.
  • Boc Protection (Method 2) : Selective but needs anhydrous conditions.
  • Microwave (Method 4) : Rapid and high-yielding but limited to small-scale synthesis.

Practical Recommendations

  • Industrial Scale : Method 1 (acid cyclization) for cost-effectiveness.
  • Lab-Scale : Method 4 (microwave) for speed and purity.

Chemical Reactions Analysis

Types of Reactions

5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of thieno[3,2-c]pyridine exhibit promising anticancer properties. A study demonstrated that certain thieno[3,2-c]pyridine derivatives could inhibit the growth of cancer cells by inducing apoptosis. The mechanism involves the modulation of specific signaling pathways associated with cell proliferation and survival.

Case Study:

  • Study Title: "Synthesis and Biological Evaluation of Thieno[3,2-c]pyridine Derivatives as Anticancer Agents"
  • Findings: Several derivatives showed IC50 values in the micromolar range against various cancer cell lines. The most potent compound led to a 70% reduction in cell viability at a concentration of 10 µM.

2. Antimicrobial Properties
Thieno[3,2-c]pyridine compounds have also been investigated for their antimicrobial activities. Their efficacy against bacteria and fungi has been documented in multiple studies.

Case Study:

  • Study Title: "Evaluation of Antimicrobial Activity of Thieno[3,2-c]pyridine Derivatives"
  • Findings: Compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) ranged from 4 to 32 µg/mL.

Materials Science Applications

1. Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Table: Performance Metrics in OLEDs

CompoundLuminance (cd/m²)Efficiency (lm/W)Lifetime (hours)
Compound A3000455000
Compound B2500404500
Thieno Derivative4000506000

2. Polymer Composites
Thieno[3,2-c]pyridine derivatives are being explored as additives in polymer composites to enhance thermal stability and mechanical properties.

Case Study:

  • Study Title: "Enhancement of Thermal Properties of Polymeric Materials Using Thieno[3,2-c]pyridine Additives"
  • Findings: The incorporation of thieno[3,2-c]pyridine increased the thermal degradation temperature by approximately 20°C compared to the base polymer.

Agricultural Chemistry Applications

1. Pesticidal Activity
Research has shown that thieno[3,2-c]pyridine derivatives possess insecticidal properties against various agricultural pests.

Case Study:

  • Study Title: "Insecticidal Activity of Thieno[3,2-c]pyridine Derivatives Against Aphids"
  • Findings: Field trials indicated a significant reduction in aphid populations with a dosage of 100 g/ha compared to untreated controls.

Mechanism of Action

The mechanism of action of 5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Isoxazolo[4,5-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester (CAS: 912265-93-1)

  • Synthesis: Likely involves cyclization of nitrile oxide intermediates, differing from thienopyridine routes that use thiouracil or thiophene precursors .
  • Applications : Less explored in pharmaceuticals but may exhibit distinct bioactivity due to the isoxazole’s polarity and metabolic stability .

Pyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester (CAS: 1280214-48-3)

  • Physical Properties: Molecular formula C₁₂H₁₇N₃O₄ (MW: 267.28 g/mol), lighter than the thienopyridine analog. Purity ≥97% .
  • Utility : Used in kinase inhibitor research due to pyrazine’s affinity for ATP-binding pockets .

Thieno[2,3-b]pyridine Derivatives (e.g., 1101857-21-9)

  • Structural Variation : Thiophene fused at the [2,3-b] position, shifting substituent spatial arrangement.
  • Functional Groups: Amino and ethyl ester groups at positions 2 and 3 enhance solubility but reduce metabolic stability compared to tert-butyl esters .
  • Activity : Demonstrated antimicrobial properties in some analogs .

Diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate

  • Ester Variations: Ethyl esters at both 2- and 5-positions (vs. tert-butyl at 5). Molecular formula C₁₃H₁₇NO₄S (MW: 299.34 g/mol).
  • Synthesis: Similar cyclization steps but uses ethanol for esterification. Higher volatility (bp: 443.4°C) due to smaller ester groups .
  • Applications : Intermediate in agrochemicals, with lower steric hindrance favoring reactivity in coupling reactions .

Key Comparative Data

Property Target Compound Isoxazole Analog Pyrazine Derivative Diethyl Ester
Molecular Formula C₁₄H₁₉NO₄S C₁₃H₁₅N₃O₅S C₁₂H₁₇N₃O₄ C₁₃H₁₇NO₄S
Molecular Weight (g/mol) 297.37 323.34 267.28 299.34
Melting Point Not reported Not reported 243–245°C Not reported
Ester Groups 5-tert-butyl 5-tert-butyl 5-tert-butyl 2-ethyl, 5-ethyl
Bioactivity Antiplatelet intermediate Limited data Kinase inhibition Agrochemical intermediate

Biological Activity

Thieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on recent studies and data.

Structural Overview

The compound features a thieno[3,2-c]pyridine core, which is a bicyclic structure that combines thiophene and pyridine rings. The presence of the diester functional group enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

Anticancer Properties

Research has indicated that derivatives of thieno[3,2-c]pyridine exhibit significant anticancer activity. For instance, one study demonstrated that certain thieno derivatives showed cytotoxic effects against leukemia cell lines with IC50 values in the low micromolar range. Specifically, compounds derived from thieno[3,2-c]pyridine were tested against HL-60 leukemia cells, showing promising results with an IC50 value of 158.5 ± 12.5 μM for one derivative .

Antibacterial Activity

Thieno[3,2-c]pyridine derivatives have also been evaluated for their antibacterial properties. A study highlighted that specific compounds exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that these compounds could serve as potential leads for developing new antibacterial agents .

The mechanism by which thieno[3,2-c]pyridine derivatives exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. For example, some studies suggest that these compounds may inhibit certain protein kinases involved in cell signaling pathways related to cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thieno derivatives. Several studies have systematically varied substituents on the thieno core to evaluate their effects on potency. For instance:

CompoundSubstituentIC50 (µM)Activity
1-CF32.6 ± 0.2High
2-naphthalene7.2 ± 0.6Moderate
3-butyl15 ± 0.8Low

This table illustrates how different substituents influence the potency of thieno derivatives against specific biological targets .

Case Studies

  • Inhibition of MIF2 Tautomerase Activity : A focused study on thieno derivatives revealed their potential as inhibitors of MIF2 tautomerase activity. The most potent compound in this series had an IC50 value significantly lower than other tested compounds, indicating a strong inhibitory effect .
  • Anticancer Screening : In a comprehensive screening of various thieno derivatives against multiple cancer cell lines, several compounds demonstrated selective cytotoxicity with varying mechanisms of action identified through biochemical assays .

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